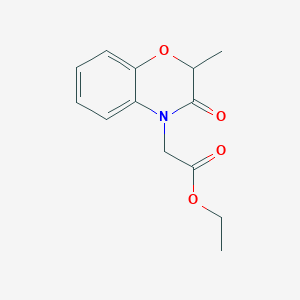

ethyl 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate

Description

Ethyl 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate is a heterocyclic compound featuring a benzoxazine core fused with an acetate ester group. The benzoxazine scaffold consists of a benzene ring fused to a 1,4-oxazine ring, with a ketone at position 3 and a methyl substituent at position 2. The ethyl ester moiety enhances its lipophilicity, influencing solubility and reactivity.

Properties

IUPAC Name |

ethyl 2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-17-12(15)8-14-10-6-4-5-7-11(10)18-9(2)13(14)16/h4-7,9H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAFKNSISJMJQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2OC(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-phenol with ethyl acetoacetate in the presence of a catalyst, such as p-toluenesulfonic acid, to form the benzoxazine ring. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazine-2,3-dione derivatives, while reduction can produce benzoxazine-2,3-diol derivatives.

Scientific Research Applications

Ethyl 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Characterization

Key spectroscopic data include:

- ¹H NMR (CDCl₃): Signals at δ 1.28 (t, 3H, CH₂CH₃), 4.18 (q, 2H, OCH₂), 4.53 (s, 2H, CH₂CO), and aromatic protons between δ 6.92–7.46 .

- ESI-MS : m/z = 396 [M+H]⁺ .

Comparison with Structural Analogs

Heteroatom Substitution: Oxygen vs. Sulfur

Replacing the oxygen atom in the benzoxazine ring with sulfur generates benzothiazine analogs. For example, ethyl 2-(3-oxo-1,4-benzothiazin-4-yl)acetate (CAS 6376-75-6) exhibits similar reactivity but distinct electronic properties due to sulfur’s lower electronegativity. Benzothiazines are noted for stimulant and antidepressant activities .

Ester vs. Acid Derivatives

Hydrolysis of the ethyl ester yields the carboxylic acid derivative, (2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (CAS 99843-41-1). This compound has reduced lipophilicity (predicted pKa = 3.62) and is discontinued commercially, suggesting challenges in stability or synthesis .

Substituent Modifications

- Butanoic Acid Analog: 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid (CAS 899710-25-9) extends the side chain, increasing molecular weight (249.27 g/mol) and density (1.258 g/cm³) .

Methyl Ester vs. Ethyl Ester

Methyl esters typically exhibit higher melting points compared to ethyl esters .

Comparative Data Table

Biological Activity

Ethyl 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C12H13NO4

- Molecular Weight : 233.24 g/mol

The compound features a benzoxazine core, which is known for its biological activity. The presence of the ethyl acetate moiety enhances its solubility and bioavailability.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial properties against various strains of bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of several benzoxazine derivatives, this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Bacillus subtilis | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.030 mg/mL |

These results indicate that the compound could be a candidate for developing new antibacterial agents.

Antifungal Activity

The antifungal activity of this compound has also been explored. It was found to be effective against several fungal strains, particularly those responsible for common infections.

Antifungal Efficacy Data

The antifungal activity was assessed using a similar methodology:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.005 mg/mL |

| Aspergillus niger | 0.010 mg/mL |

| Fusarium oxysporum | 0.015 mg/mL |

The results suggest that this compound possesses considerable antifungal potential.

Potential Anticancer Activity

Emerging research indicates that benzoxazine derivatives may also exhibit anticancer properties. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies were conducted on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The IC50 values indicate that the compound effectively inhibits cell growth at relatively low concentrations.

The proposed mechanism of action for the antibacterial and antifungal activities involves the disruption of microbial cell membranes and inhibition of essential metabolic pathways. Additionally, the anticancer effects are thought to arise from the induction of oxidative stress and subsequent apoptosis in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.